4,5-Dimethoxy-2-naphthalenecarboxylic acid
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Overview
Description
4,5-Dimethoxy-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C13H12O4. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 5 positions and a carboxylic acid group at the 2 position.
Preparation Methods
The synthesis of 4,5-Dimethoxy-2-naphthalenecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.
Carboxylation: The carboxylic acid group is introduced at the 2 position through a carboxylation reaction, often involving carbon dioxide and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
4,5-Dimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or halides.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Scientific Research Applications
4,5-Dimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The methoxy groups and carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Dimethoxy-2-naphthalenecarboxylic acid can be compared with other naphthalene derivatives, such as:
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4,5-Dimethoxy-2-nitrobenzoic acid: Contains a nitro group instead of a carboxylic acid group, leading to distinct applications and reactivity.
2-Naphthalenecarboxylic acid, 4,6-diMethoxy-: Similar structure but with methoxy groups at different positions, affecting its chemical behavior.
These comparisons highlight the unique features of this compound, particularly its specific substitution pattern and functional groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
4,5-dimethoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-10-5-3-4-8-6-9(13(14)15)7-11(17-2)12(8)10/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUJDACFKDRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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